![molecular formula C9H5F3N2O2 B2846021 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 202823-22-1](/img/structure/B2846021.png)
5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
The compound appears to contain a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
While specific synthesis methods for the compound were not found, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of the compound would likely be influenced by the presence of the trifluoromethyl group. This group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The trifluoromethyl group can participate in various chemical reactions. For example, it can react with bromide ions to form a complex .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the trifluoromethyl group. This group can affect the acidity and basicity of compounds, as well as their solubility .Scientific Research Applications
- Raw Material and Intermediate : 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one serves as an essential raw material and intermediate in organic synthesis. Researchers use it to construct more complex molecules and explore novel chemical reactions .
- Photoinduced Electron Transfer (PET) Sensors : Related compounds, such as 4-(Trifluoromethyl)phenyl isocyanate, have been used in the synthesis of fluorescent PET chemosensors. These sensors detect specific analytes based on changes in fluorescence intensity .
- Electroluminescent Materials : Researchers explore derivatives of 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one for their electroluminescence properties. These materials could be useful in optoelectronic devices .
Organic Synthesis
Fluorescent Chemosensors
Materials Science
Mechanism of Action
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in this compound could interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular level
Future Directions
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-5(2-4-6)7-13-14-8(15)16-7/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRSLAQHKCXLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one |
Synthesis routes and methods
Procedure details
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